molecular formula C21H23N3O5S B2680441 7-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one CAS No. 946337-48-0

7-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one

Cat. No.: B2680441
CAS No.: 946337-48-0
M. Wt: 429.49
InChI Key: NMSNDNNGFOUBMY-UHFFFAOYSA-N
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Description

The compound 7-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one is a complex organic molecule that features a unique combination of functional groups, including a furan ring, a piperazine moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Furan-2-Carbonyl Piperazine Intermediate: This step involves the reaction of furan-2-carboxylic acid with piperazine under appropriate conditions to form the furan-2-carbonyl piperazine intermediate.

    Sulfonylation: The intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Cyclization: The final step involves the cyclization of the sulfonylated intermediate to form the tricyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one: can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,5-dicarboxylic acid derivatives, while reduction of the carbonyl group can yield alcohol derivatives.

Scientific Research Applications

7-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one:

    Medicinal Chemistry: Due to its unique structure, this compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological and infectious diseases.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.

    Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and piperazine moiety are likely involved in binding to these targets, while the sulfonyl group may enhance the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • 7-{[4-(benzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one
  • 7-{[4-(benzenesulfonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one

Uniqueness

The uniqueness of 7-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one lies in the presence of the furan ring, which imparts specific electronic and steric properties that can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

7-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c25-19-6-5-16-14-17(13-15-3-1-7-24(19)20(15)16)30(27,28)23-10-8-22(9-11-23)21(26)18-4-2-12-29-18/h2,4,12-14H,1,3,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSNDNNGFOUBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)C(=O)C5=CC=CO5)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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